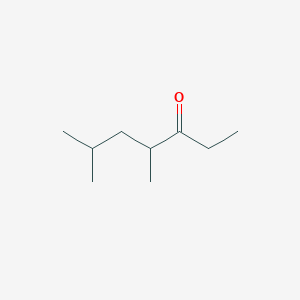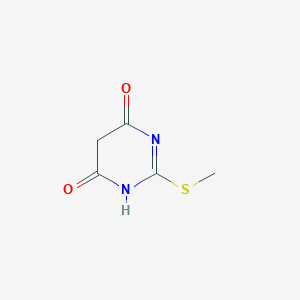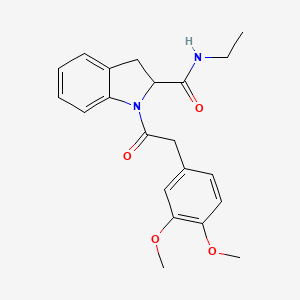
4,6-Dimethylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-3-heptanone is a chemical compound with the formula C9H18O . It has a molecular weight of 142.2386 . It is also known by additional names such as 3-heptanone .
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-3-heptanone consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is MZTSMUNNNLVGKC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4,6-Dimethyl-3-heptanone has a boiling point of 445 K . Other physical and chemical properties such as its density, enthalpy of vaporization, heat capacity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications
Occupational Exposure Limits
4,6-Dimethyl-3-heptanone is evaluated in the context of occupational exposure limits (OELs). Due to the lack of specific toxicity data for this compound, OELs were estimated using data from a structurally similar compound, 2-6-dimethyl-4-heptanone. The calculated OELs range from 1.8 ppm for a 5-minute exposure to 0.36 ppm for an 8-hour exposure, considering various uncertainty factors (Arfsten, Kane, & Still, 2002).
Beta-Oxidation of Plasticisers
4-Heptanone, a related compound, is identified as a volatile constituent in human urine, hypothesized to arise from the beta-oxidation of 2-ethylhexanoic acid from plasticisers. This study provides insights into the metabolic pathways of branched-chain environmental pollutants and drugs (Walker & Mills, 2001).
Photochemical Reactions and Cyclomers
Research into the photochemical reactions of certain compounds led to the discovery of stable cyclomers and their dispiro tautomeric compounds formed under specific conditions. This study helps in understanding the stability and reactivity of similar chemical structures under light exposure (Muramatsu, Toyota, & Suzuki, 2005).
Synthesis of Flavors
The synthesis of certain ketones, including 2,6-dimethyl-4-heptanone, for use as flavors is explored. This research provides methods for creating various ketones with potential applications in the food and cosmetics industries (Yu Jie-fei, 2010).
Thermal Processing in Dairy Products
Studies on the impact of thermal processing in milk revealed the formation of various volatile compounds, including 2-heptanone, which can contribute to off-flavors in dairy products. This research is significant for understanding and improving the sensory quality of milk and milk products (Vazquez-Landaverde, Velázquez, Torres, & Qian, 2005).
Oxidative Conversion of Alkanes
Research on the oxidative conversion of alkanes like n-heptane to various ketones, including heptanones, provides insights into potential applications in chemical synthesis and the production of valuable intermediates (Stoylkova, Chanev, Lechert, & Bezouhanova, 2000).
Synthesis of Silicon-Tethered Dinucleophiles
The synthesis of silicon-tethered dinucleophiles, including derivatives of heptanone, is explored for potential applications in organic synthesis and material science (Fataftah, Sawalhah, & Rawashdeh, 2006).
Biologically Active Ketones in Insects
Studies on caddisflies identified biologically active ketones, including 4,6-dimethyl-3-heptanone, revealing their significance in insect communication and potential applications in biocontrol or pollination studies (Bergmann, Löfstedt, Ivanov, & Francke, 2001).
Safety and Hazards
Properties
IUPAC Name |
4,6-dimethylheptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSMUNNNLVGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[(1,3-Benzoxazol-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2473559.png)
![2-BROMO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2473560.png)

![2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)
![2-(2,4-Dichlorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide](/img/structure/B2473568.png)
![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2473572.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473573.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)
